(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one
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Overview
Description
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of L-glutamic acid as the starting material. The process includes esterification, intramolecular condensation, and chiral resolution to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry principles and the use of environmentally friendly solvents and reagents are often employed .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in copper-catalyzed reactions.
(2S,5R)-1-Benzyl-2,5-dimethylpiperazine: A compound with similar stereochemistry used in various chemical syntheses.
Uniqueness
What sets (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral ligand and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
CAS No. |
220887-37-6 |
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Molecular Formula |
C32H34N2O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2S,5R)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one |
InChI |
InChI=1S/C32H34N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-31H,21-25,33H2/t30-,31+/m1/s1 |
InChI Key |
UFOVHIRHDJTQPV-JSOSNVBQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Origin of Product |
United States |
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